(3r,4r)-3,4-Dimethylhexane-2,5-dione
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Overview
Description
(3r,4r)-3,4-Dimethylhexane-2,5-dione is an organic compound characterized by its unique structure, which includes two methyl groups attached to a hexane backbone with two ketone functionalities at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-3,4-Dimethylhexane-2,5-dione typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to achieve the desired product. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques, including distillation and crystallization, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3r,4r)-3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3r,4r)-3,4-Dimethylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which (3r,4r)-3,4-Dimethylhexane-2,5-dione exerts its effects involves interactions with various molecular targets. The ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3r,4s)-3,4-Dimethylhexane-2,5-dione: A stereoisomer with different spatial arrangement of the methyl groups.
3,4-Dihydroxy-3-methyl-2-pentanone: A compound with similar functional groups but different backbone structure.
Uniqueness
(3r,4r)-3,4-Dimethylhexane-2,5-dione is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems.
Properties
CAS No. |
28895-03-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethylhexane-2,5-dione |
InChI |
InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChI Key |
GECZPGNLQXZLFU-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)C(=O)C)C(=O)C |
Canonical SMILES |
CC(C(C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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